Selectivity Profile: NVS-CECR2-1 Exhibits Zero Cross-Reactivity Across 48 Bromodomains vs. GNE-886 Retains BRD9 Activity
NVS-CECR2-1 demonstrates no cross-reactivity against a panel of 48 bromodomains and shows no significant inhibition in kinase, protease, or receptor panels . In contrast, the alternative CECR2 inhibitor GNE-886, while more potent against CECR2 (IC₅₀ = 0.016 μM), retains measurable activity against BRD9 with an IC₅₀ of 1.6 μM, representing only a 100-fold selectivity window between CECR2 and BRD9 [1]. NVS-CECR2-1 shows no detectable inhibition of BRD9 (IC₅₀ > 10 μM), establishing a >200-fold selectivity margin and eliminating confounding BRD9-mediated transcriptional effects in cellular assays.
| Evidence Dimension | Bromodomain panel selectivity and BRD9 off-target activity |
|---|---|
| Target Compound Data | CECR2 IC₅₀ = 47 nM (AlphaScreen); BRD9 IC₅₀ > 10 μM (inactive); 0/48 bromodomains inhibited; 0 kinases/proteases/receptors inhibited |
| Comparator Or Baseline | GNE-886: CECR2 IC₅₀ = 16 nM; BRD9 IC₅₀ = 1.6 μM |
| Quantified Difference | Selectivity window: NVS-CECR2-1 >200-fold (CECR2 vs. BRD9); GNE-886 = 100-fold. BRD9 activity: NVS-CECR2-1 undetectable (>10 μM) vs. GNE-886 1.6 μM. |
| Conditions | AlphaScreen binding assay (CECR2); BRD panel screening (48 bromodomains); kinase/protease/receptor panel screening |
Why This Matters
Zero cross-reactivity against 48 bromodomains ensures that phenotypic effects in cellular assays can be unambiguously attributed to CECR2 inhibition, whereas GNE-886's residual BRD9 activity introduces confounding transcriptional modulation that complicates target deconvolution.
- [1] Crawford TD, et al. GNE-886: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2). ACS Med Chem Lett. 2017;8(7):737-741. View Source
